molecular formula C8H11BrN2 B13330137 4-Bromo-1-(1-methylcyclobutyl)pyrazole

4-Bromo-1-(1-methylcyclobutyl)pyrazole

Cat. No.: B13330137
M. Wt: 215.09 g/mol
InChI Key: ZLDRNAZPZMHBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(1-methylcyclobutyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrazole ring and a 1-methylcyclobutyl group attached to the nitrogen atom. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(1-methylcyclobutyl)pyrazole typically involves the bromination of 1-(1-methylcyclobutyl)pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1-methylcyclobutyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1-methylcyclobutyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 1-methylcyclobutyl group contribute to the compound’s binding affinity and specificity. The compound can modulate the activity of its targets by inhibiting or activating their functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(1-methylcyclobutyl)pyrazole is unique due to the presence of both the bromine atom and the 1-methylcyclobutyl group, which confer specific steric and electronic properties. These features make it a valuable compound in the design of selective and potent bioactive molecules .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-1-(1-methylcyclobutyl)pyrazole

InChI

InChI=1S/C8H11BrN2/c1-8(3-2-4-8)11-6-7(9)5-10-11/h5-6H,2-4H2,1H3

InChI Key

ZLDRNAZPZMHBGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)N2C=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.